molecular formula C7H9BrF2O2 B2679586 Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate CAS No. 2416230-04-9

Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate

Cat. No.: B2679586
CAS No.: 2416230-04-9
M. Wt: 243.048
InChI Key: SFYVOAYDKQGBFF-UHFFFAOYSA-N
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Description

Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane derivatives. This compound is characterized by the presence of a bromomethyl group and two fluorine atoms attached to a cyclobutane ring, along with a methyl ester functional group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate typically involves the bromination of a suitable precursor, such as a cyclobutane derivative, followed by esterification. One common method involves the reaction of 3,3-difluorocyclobutanone with bromine in the presence of a suitable catalyst to introduce the bromomethyl group. The resulting intermediate is then treated with methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a carboxylic acid or ketone.

Scientific Research Applications

Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The difluorocyclobutane ring can influence the compound’s binding affinity and specificity, while the methyl ester group can affect its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(chloromethyl)-3,3-difluorocyclobutane-1-carboxylate
  • Methyl 1-(iodomethyl)-3,3-difluorocyclobutane-1-carboxylate
  • Methyl 1-(bromomethyl)-3-fluorocyclobutane-1-carboxylate

Uniqueness

Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The combination of these halogens can enhance the compound’s stability and reactivity compared to its analogs, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2O2/c1-12-5(11)6(4-8)2-7(9,10)3-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYVOAYDKQGBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)(F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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